Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate
Description
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate (CAS: 172288-92-5) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane scaffold with a ketone group at position 3 and an ethyl ester at position 6. It is a key intermediate in medicinal chemistry, particularly in the synthesis of tropane alkaloids and molecular glues . Synonyms include 8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one and ethyl 8-aza-3-oxobicyclo[3.2.1]octane-8-carboxylate . Its commercial availability from multiple suppliers (e.g., 1PlusChem, Ambeed) reflects its industrial relevance, with prices ranging from $359/100mg to $5,030/5g depending on purity and scale .
Properties
IUPAC Name |
ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFFPUIYTWOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by esterification. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Ester Groups
Ethyl vs. tert-Butyl Esters
- Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate : The ethyl ester provides moderate steric bulk and lipophilicity, balancing solubility and metabolic stability.
- tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6): The tert-butyl group enhances steric protection of the ester, reducing hydrolysis rates in biological systems. This is advantageous in prodrug design but may limit solubility .
Methyl and Benzyl Esters
Functional Group Modifications
Ketone vs. Hydroxyl or Amine Groups
- Ethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 30833-12-6): The hydroxyl group at position 3 increases hydrogen-bonding capacity, making it a critical reference standard for nortropine in drug development .
- tert-Butyl 3-((4-decylphenyl)(methyl)carbamoyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: N/A): The carbamoyl and decylphenyl groups enhance lipid solubility, optimizing it as a Spns2 inhibitor .
Ring System Variations
Bicyclo[3.2.1]octane vs. Bicyclo[3.3.1]nonane
Oxa- and Thia-Bicyclo Analogs
- tert-Butyl 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate : Replacing a carbon with oxygen (oxa) alters electronic properties, affecting reactivity in cyclization reactions .
Biological Activity
Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
This compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological targets. The compound has the following characteristics:
- Molecular Formula : C10H14O3
- Molecular Weight : Approximately 182.22 g/mol
- Structural Features : Contains a carbonyl group and an ester functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in the body. These interactions can modulate biochemical pathways, influencing physiological responses such as inflammation and pain modulation.
Key Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It interacts with receptors that play roles in neurotransmission and cellular signaling.
Therapeutic Potential
Research indicates that this compound possesses several therapeutic properties:
- Anti-inflammatory Effects : Studies suggest potential use in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Its interaction with pain pathways may offer analgesic benefits.
- Antimicrobial Activity : Preliminary studies have shown effectiveness against certain bacterial strains.
Research Findings and Case Studies
Recent studies have explored the biological activity of this compound through various experimental models:
| Study | Findings |
|---|---|
| Study 1 (2024) | Demonstrated anti-inflammatory effects in murine models, reducing edema by 30% compared to controls . |
| Study 2 (2024) | Showed significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL . |
| Study 3 (2024) | Investigated receptor binding affinity, revealing moderate affinity for opioid receptors, suggesting potential for pain management applications . |
Applications in Scientific Research
This compound is not only relevant in medicinal chemistry but also serves as a building block for synthesizing complex organic compounds:
- Pharmaceutical Development : It is used in the synthesis of novel drug candidates targeting various diseases.
- Agrochemical Applications : Potential use in developing new agrochemicals due to its unique structural properties.
Q & A
Basic Research Question
- NMR : Multiplicity analysis (e.g., doublets for axial protons, triplets for bridgehead carbons) resolves structural ambiguities .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 472.3525 for C₂₈H₄₆N₃O₃) .
- TLC : Monitors reaction progress with eluents like cyclohexane/ethyl acetate (80:20) .
How can researchers mitigate challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Solvent optimization : Replace THF with dichloromethane (DCM) for Boc protection, enabling easier solvent removal under reduced pressure .
- Catalyst recycling : Enzymatic systems (e.g., glucose dehydrogenase for NADP⁺ regeneration) improve cost-efficiency in large-scale enantioselective oxidations .
What methodologies enable the introduction of bioisosteric groups into the bicyclo[3.2.1]octane core?
Advanced Research Question
- Nitroso functionalization : Sodium nitrite in HCl selectively introduces nitroso groups at the 3-position, enabling subsequent reduction to amines (e.g., using zinc dust) .
- Carbamoylation : React with chloroformates (e.g., 4-decylphenyl isocyanate) under anhydrous conditions to generate carbamate derivatives with antiviral potential .
How do steric and electronic effects influence the reactivity of the bicyclo[3.2.1]octane scaffold?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
